molecular formula C32H36ClN9O2S B3028458 Dot1L-IN-1 CAS No. 2088518-50-5

Dot1L-IN-1

Katalognummer B3028458
CAS-Nummer: 2088518-50-5
Molekulargewicht: 646.2 g/mol
InChI-Schlüssel: XASXTBSHBDYHAT-JOCHJYFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dot1L-IN-1 is a compound that has garnered significant attention in the field of leukemia research. It specifically targets the histone lysine methyltransferase DOT1L . This enzyme plays a crucial role in methylating histone H3 lysine 79 during transcriptional elongation. Aberrant genomic translocation of DOT1L has been implicated in mixed lineage leukemia (MLL)-rearranged leukemias , which represent an aggressive subset of leukemias lacking effective targeted treatments .


Molecular Structure Analysis

The molecular structure of Dot1L-IN-1 is critical for understanding its interactions with biological targets. Dot1L-IN-1 likely possesses a scaffold that allows it to engage with the active site of DOT1L. Researchers have elucidated the atomic structures of Dot1L in complex with nucleosomes containing ubiquitylated histone H2B lysine 120 (H2BK120ub). These structures reveal key interactions between Dot1L, ubiquitin, and the nucleosome acidic patch, which contribute to nucleosome binding and methylation by Dot1L .

Wissenschaftliche Forschungsanwendungen

Role in Cancer Progression and Therapy

  • Breast Cancer

    DOT1L cooperates with the c-Myc-p300 complex in breast cancer, promoting epithelial-mesenchymal transition (EMT) and enhancing cancer stem cell-like properties, thus facilitating breast cancer progression and metastasis. High DOT1L expression is associated with poorer survival in breast cancer patients, highlighting its potential as a therapeutic target (Cho et al., 2015).

  • Ovarian Cancer

    In ovarian cancer, DOT1L expression and H3K79 methylation are significantly increased in malignant tumors. DOT1L overexpression correlates with advanced stage, histologic grade, and lymphatic metastasis. It regulates cell proliferation and could be a target for prognostic assessment and therapeutic intervention in ovarian cancer (Zhang et al., 2017).

  • Melanoma

    Contrary to its role in leukemia, DOT1L plays a protective role in UV-induced melanoma by facilitating DNA repair. Loss of DOT1L leads to inefficient DNA damage repair, promoting melanoma development after UV radiation exposure (Zhu et al., 2018).

  • Gastric Cancer

    DOT1L overexpression in gastric cancer is linked to the degree of differentiation, lymph node metastasis, and TNM staging. High DOT1L levels imply worse prognosis. It affects tumor cell proliferation by regulating cyclins and H3K79 methylation, suggesting a potential therapeutic role (Song et al., 2020).

Involvement in Other Diseases

  • Osteoarthritis

    DOT1L acts as a master protector of cartilage health, inhibiting Wnt signaling to protect against osteoarthritis. It is crucial for cartilage homeostasis and its modulation could offer therapeutic approaches for osteoarthritis (Monteagudo et al., 2017).

  • Neointimal Hyperplasia

    DOT1L plays a role in neointimal hyperplasia, a basic etiology of occlusive vascular diseases. Its inhibition reduces injury-induced hyperplasia, presenting a potential therapeutic target for restenotic vascular conditions (Huang et al., 2020).

Therapeutic Target and Drug Development

  • Inhibitor Development

    Research has focused on identifying DOT1L inhibitors as therapeutic agents. Studies have identified novel DOT1L inhibitors, including nucleoside and non-nucleoside compounds, providing a foundation for further medicinal chemistry efforts to develop more potent compounds for therapeutic applications (Gibbons et al., 2020).

  • Mechanisms of Resistance

    Understanding the mechanisms of treatment-emergent resistance to DOT1L inhibitors like pinometostat is crucial for improving therapeutic efficacy in diseases like MLL-rearranged leukemia (Campbell et al., 2017).

  • Proteome Profiling and Bioimaging

    The use of small-molecule affinity-based probes derived from DOT1L inhibitors enables in situ proteome profiling and bioimaging applications. This helps to understand the biological roles of DOT1L in diseases and identify potential cellular off-targets for therapeutic interventions (Zhu et al., 2016).

Impact on Cell Development and Differentiation

  • Role in Cell Identity

    DOT1L plays a significant role in cell development and differentiation. It is broadly required for differentiation, with its reduction or loss leading to more upregulated than downregulated genes. It participates in various epigenetic networks, which are cell type and developmental stage specific (Wille & Sridharan, 2022).

  • Chondrocyte and Trabecular Bone Regulation

    DOT1L is vital in maintaining growth plates, extracellular matrix production, and trabecular bone. Its inhibition or deletion impacts chondrocyte function and bone health, suggesting its importance in bone and cartilage biology (Jo et al., 2019).

Eigenschaften

IUPAC Name

2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36ClN9O2S/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASXTBSHBDYHAT-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)[C@@H]4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClN9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dot1L-IN-1

CAS RN

2088518-50-5
Record name 2-({[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoyl}amino)-N-(3-{methyl[(3R)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl]amino}propyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dot1L-IN-1
Reactant of Route 2
Reactant of Route 2
Dot1L-IN-1
Reactant of Route 3
Reactant of Route 3
Dot1L-IN-1
Reactant of Route 4
Reactant of Route 4
Dot1L-IN-1
Reactant of Route 5
Reactant of Route 5
Dot1L-IN-1
Reactant of Route 6
Dot1L-IN-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.